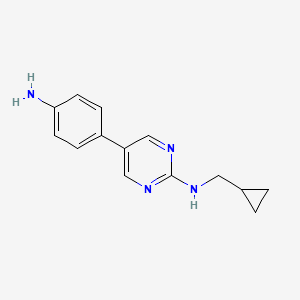![molecular formula C15H14FN5O2 B6443768 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2548975-99-9](/img/structure/B6443768.png)
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (FTD) is an organic compound belonging to the class of quinazolines. It is a heterocyclic compound containing two nitrogen atoms and two oxygen atoms, and is found in a variety of natural and synthetic sources. FTD has a wide range of medicinal and industrial applications, including being used as a drug for treating certain forms of cancer, as a component of diagnostic imaging agents, and as a building block for organic synthesis.
Scientific Research Applications
Fungicide in Agriculture
This compound is a member of the class of quinazolines and is used as a fungicide to control Ascomycetes, Deuteromycetes, and Basidiomycetes species on cereals, beets, and fruit . This makes it a valuable tool in agriculture, horticulture, and forestry.
Antifungal Agrochemical
It also has a role as an antifungal agrochemical . This means it can be used in agriculture to protect crops from fungal diseases, which can significantly increase crop yield and quality.
Sterol 14α-demethylase Inhibitor
The compound acts as an inhibitor for the enzyme sterol 14α-demethylase . This enzyme is involved in the biosynthesis of sterols in fungi, and its inhibition can prevent the growth of fungi, making the compound a potent antifungal agent.
Ergosterol Biosynthesis Inhibitor
It also acts as an ergosterol biosynthesis inhibitor . Ergosterol is an important component of fungal cell membranes. By inhibiting its biosynthesis, the compound can disrupt the integrity of the fungal cell membrane, leading to the death of the fungus.
Atropisomerization Research
Research has been conducted on the atropisomerization of similar compounds . This could potentially open up new avenues for research into the properties and applications of “8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione”.
Cancer Treatment Research
Quinazolines, the class of compounds to which this molecule belongs, are a common structural feature in a range of drugs for the treatment of cancer . This suggests potential applications in cancer treatment research.
Mechanism of Action
Mode of Action
The exact mode of action of 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is currently unknown. It has been synthesized and evaluated for its potential anticonvulsant activity . The compound’s interaction with its targets and the resulting changes are subject to ongoing research .
Biochemical Pathways
The biochemical pathways affected by 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4It is suggested that the compound may have a role in the treatment of epilepsy, indicating a potential effect on neuronal signaling pathways
Result of Action
The molecular and cellular effects of 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4Some of the synthesized derivatives of this compound have shown significant protective effects on seizures when compared with the standard drug phenytoin . This suggests that the compound may have potential anticonvulsant effects.
properties
IUPAC Name |
8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c16-9-1-2-11-10(7-9)12(18-8-17-11)21-5-3-15(4-6-21)13(22)19-14(23)20-15/h1-2,7-8H,3-6H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWFRKPLKPPBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoline](/img/structure/B6443687.png)
![3-[methyl(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443698.png)
![8-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443711.png)
![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6443717.png)
![8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443720.png)
![8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443737.png)
![8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443745.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6443753.png)
![8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443774.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6443781.png)
![3-{methyl[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443782.png)

![4-({3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}methyl)benzonitrile](/img/structure/B6443795.png)
![2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443798.png)